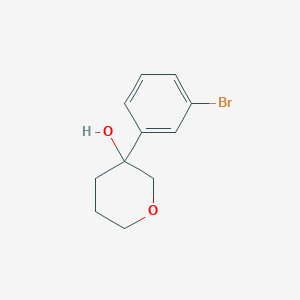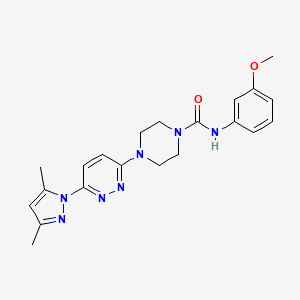![molecular formula C23H22N2O5 B2884770 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005294-17-6](/img/structure/B2884770.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula C23H22N2O5 and a molecular weight of 406.4381. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, specific information about the synthesis of this compound is not readily available from the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H22N2O51. It contains a furoyl group, a tetrahydroquinoline group, a methoxyphenoxy group, and an acetamide group1.
Chemical Reactions Analysis
Specific information about the chemical reactions involving this compound is not readily available from the search results. However, similar compounds are often involved in various organic reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 406.4381. Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Research demonstrates the synthesis of related quinoline and furoquinoline derivatives through various chemical reactions, providing a foundation for the synthesis of complex compounds including "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide". The methods involve one-pot synthesis, crystal and computational studies, and the application of specific reactions like the Bischler-Napieralski reaction for constructing the quinoline core structure (Bai et al., 2011).
- Crystal and Computational Studies : Detailed structural analyses through X-ray diffraction and computational methods, such as density functional theory (DFT), offer insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and interaction capabilities of these compounds (Karmakar et al., 2007).
Biological Activities and Applications
- Antitumor Activity : Certain derivatives have been evaluated for their cytostatic activity against various cancer cell lines, indicating the potential of quinoline and furoquinoline derivatives in anticancer therapy. Compounds exhibiting significant inhibition of cell proliferation highlight the therapeutic potential of structurally similar compounds (Ambros et al., 1988).
- Antimicrobial and Anti-inflammatory Properties : Research on the synthesis and evaluation of similar compounds demonstrates antimicrobial activities against bacterial and fungal strains, as well as anti-inflammatory properties. These findings suggest possible applications in developing new antimicrobial and anti-inflammatory agents (Bonilla et al., 2016).
- In Vivo Toxicity and Imaging : Studies involving in vivo toxicity against model organisms like zebrafish embryos provide insights into the toxicological profile of these compounds, which is essential for their potential therapeutic use. Imaging and phenotypic analysis in zebrafish embryos can further elucidate the biological impact of these compounds (Bonilla et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use1. It is intended for research use only, and appropriate safety measures should be taken when handling and using this compound in a research setting1.
Direcciones Futuras
The future directions for research involving this compound are not specified in the search results. However, given its complex structure and potential biological properties, it could be of interest in various areas of chemical and pharmaceutical research.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZEQDLSIAQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

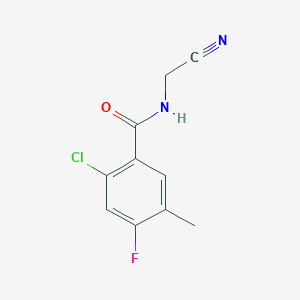
![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
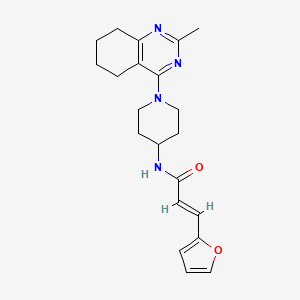
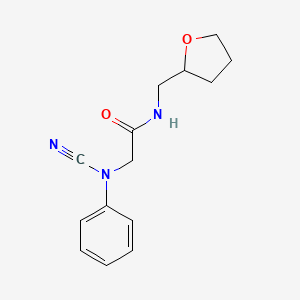
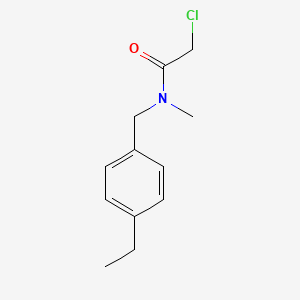
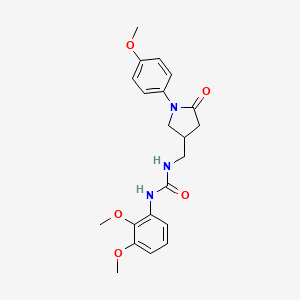
![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
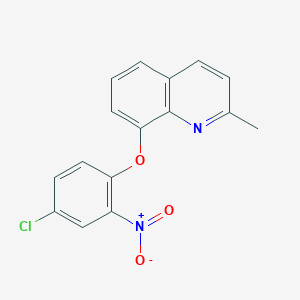
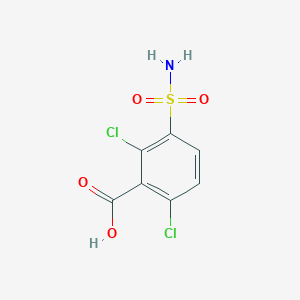
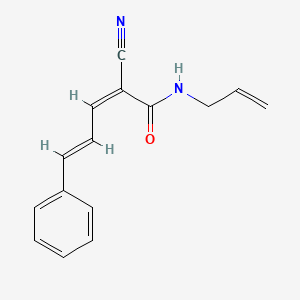
![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
